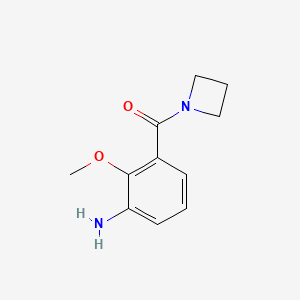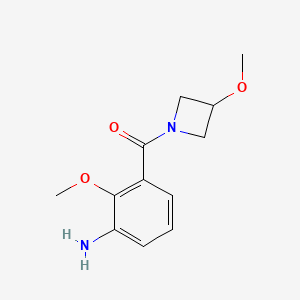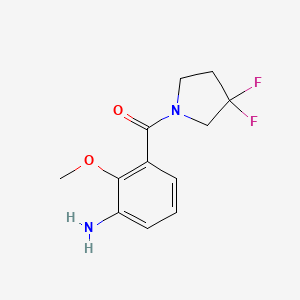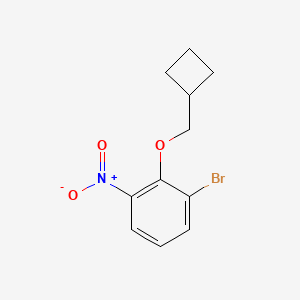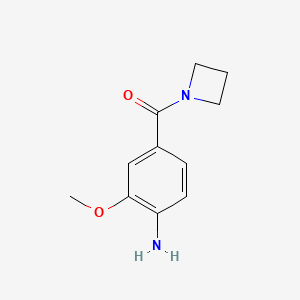![molecular formula C10H12BrClN2 B8152096 1-[(5-Bromo-2-chlorophenyl)methyl]azetidin-3-amine](/img/structure/B8152096.png)
1-[(5-Bromo-2-chlorophenyl)methyl]azetidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(5-Bromo-2-chlorophenyl)methyl]azetidin-3-amine is a synthetic organic compound characterized by the presence of a bromine and chlorine-substituted phenyl group attached to an azetidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Bromo-2-chlorophenyl)methyl]azetidin-3-amine typically involves the following steps:
Bromination and Chlorination: The starting material, 2-chlorobenzylamine, undergoes bromination using bromine or a brominating agent such as sodium bromide in the presence of a suitable catalyst.
Azetidine Formation: The brominated product is then reacted with azetidine under basic conditions to form the azetidin-3-amine derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination reactions followed by azetidine ring formation. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(5-Bromo-2-chlorophenyl)methyl]azetidin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various substituted azetidin-3-amines.
Oxidation Products: Corresponding oxides or hydroxyl derivatives.
Reduction Products: Dehalogenated azetidin-3-amines.
Applications De Recherche Scientifique
1-[(5-Bromo-2-chlorophenyl)methyl]azetidin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of antimicrobial and anticancer agents.
Materials Science: The compound is investigated for its use in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It serves as a tool in studying the interactions of halogenated compounds with biological systems.
Mécanisme D'action
The mechanism of action of 1-[(5-Bromo-2-chlorophenyl)methyl]azetidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms play a crucial role in enhancing the binding affinity and specificity of the compound to its targets. The azetidine ring provides structural rigidity, facilitating the proper orientation of the molecule for effective interaction.
Comparaison Avec Des Composés Similaires
- 1-[(5-Bromo-2-chlorophenyl)methyl]pyrrolidine-3-amine
- 1-[(5-Bromo-2-chlorophenyl)methyl]piperidine-3-amine
- 1-[(5-Bromo-2-chlorophenyl)methyl]morpholine-3-amine
Uniqueness: 1-[(5-Bromo-2-chlorophenyl)methyl]azetidin-3-amine is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties compared to its pyrrolidine, piperidine, and morpholine analogs. The azetidine ring’s smaller size and higher strain energy contribute to its reactivity and potential as a versatile building block in synthetic chemistry.
Propriétés
IUPAC Name |
1-[(5-bromo-2-chlorophenyl)methyl]azetidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClN2/c11-8-1-2-10(12)7(3-8)4-14-5-9(13)6-14/h1-3,9H,4-6,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETSPHWJZCHUOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C=CC(=C2)Br)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
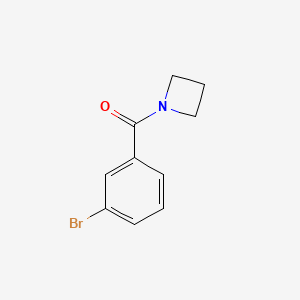
![1-[(3-Bromo-5-fluorophenyl)methyl]azetidine](/img/structure/B8152032.png)

![1-[(3-Bromophenyl)methyl]-3-methoxyazetidine](/img/structure/B8152045.png)
![1-[(3-Bromo-4-methylphenyl)methyl]azetidin-3-ol](/img/structure/B8152049.png)
![1-[(5-Bromo-2-methylphenyl)methyl]-3-methoxyazetidine](/img/structure/B8152069.png)
![1-[(3-Bromo-4-methylphenyl)methyl]-3-methoxyazetidine](/img/structure/B8152075.png)
![1-[(3-Bromo-4-fluorophenyl)methyl]-3-methoxyazetidine](/img/structure/B8152083.png)
